N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
Synthesis Analysis
Research on quinazoline derivatives has revealed their potential as antitumor agents. Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of this specific compound would involve a series of chemical reactions to assemble its unique structure.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide have been synthesized for exploring their potential applications. For instance, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester involves starting materials like 1,6-dimethoxynaphthalene, highlighting efficient synthesis approaches for such compounds on a large scale (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Biological and Pharmacological Properties
The synthesis of derivatives of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines has been conducted to study their biological properties, including antitumor and anti-monoamine oxidase (MAO) activities. These efforts demonstrate the potential therapeutic uses of such compounds, especially in treating cancer and psychological disorders (Markosyan et al., 2006).
Anticancer Applications
N-methyl-4-(4-methoxyanilino)quinazolines have been investigated as novel anticancer agents, with studies focusing on the structure-activity relationship of the quinazoline ring to induce apoptosis in cancer cells. This research indicates the critical role of specific substitutions on the quinazoline ring for potent anticancer activity (Sirisoma et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Compounds bearing the quinazoline motif, such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial properties. This research showcases the broad spectrum of pharmacological activities these compounds can exhibit, suggesting their potential as versatile therapeutic agents (Alagarsamy & Murugesan, 2007).
Mechanism of Action
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-19-13-15(21(26)23-16-7-6-8-17(14-16)28-2)10-11-18(19)22(27)25-12-5-3-4-9-20(24)25/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUADPNGYKGFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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